(2-Chlorophenyl)methyl acetate
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Overview
Description
(2-Chlorophenyl)methyl acetate, also known as methyl 2-(2-chlorophenyl)acetate, is an organic compound with the molecular formula C9H9ClO2. It is a colorless to light yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methyl acetate typically involves the esterification of 2-chlorophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
2-Chlorophenylacetic acid+MethanolAcid Catalyst(2-Chlorophenyl)methyl acetate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-chlorophenylacetic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 2-Chlorophenylacetic acid and methanol.
Reduction: 2-Chlorophenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methyl acetate depends on its chemical structure and the specific reactions it undergoes. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)acetic acid: The parent acid of (2-Chlorophenyl)methyl acetate.
2-Chlorobenzyl alcohol: The reduced form of this compound.
2-Chlorobenzaldehyde: An oxidation product of 2-chlorobenzyl alcohol.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and properties compared to its parent acid and other related compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
22184-24-3 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl acetate |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 |
InChI Key |
AJZBDZTYAJVGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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